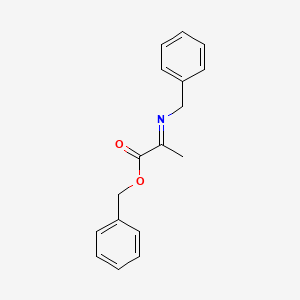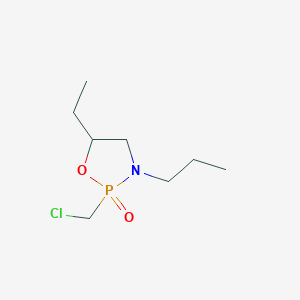
Pyridine-chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-chloroformate is an organic compound that belongs to the class of chloroformates. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is used in various chemical reactions and has significant applications in organic synthesis, particularly in the formation of esters and carbamates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridine-chloroformate can be synthesized by reacting pyridine with phosgene (carbonyl dichloride). The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
C5H5N+COCl2→C5H5NCOCl+HCl
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The use of automated systems and continuous flow reactors can enhance the production process by providing better control over reaction conditions and minimizing the risk of exposure to hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine-chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form esters and carbamates, respectively.
Oxidation and Reduction Reactions: this compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Alcohols and Amines: this compound reacts with alcohols to form esters and with amines to form carbamates. These reactions typically occur at room temperature and may require a base to neutralize the hydrochloric acid formed.
Catalysts: In some cases, catalysts such as palladium or nickel may be used to facilitate the reaction.
Major Products:
Esters: Formed by the reaction of this compound with alcohols.
Carbamates: Formed by the reaction of this compound with amines.
Wissenschaftliche Forschungsanwendungen
Pyridine-chloroformate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Analytical Chemistry: this compound is used in derivatization reactions to improve the detection and quantification of certain compounds in analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
Biological Studies: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Wirkmechanismus
The mechanism of action of pyridine-chloroformate involves the formation of an intermediate complex with the nucleophile (e.g., alcohol or amine). This intermediate then undergoes a substitution reaction to form the final product (ester or carbamate). The reaction proceeds through the following steps:
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate.
Intermediate Formation: The intermediate complex is stabilized by the base present in the reaction mixture.
Product Formation: The intermediate collapses, releasing hydrochloric acid and forming the final product (ester or carbamate).
Vergleich Mit ähnlichen Verbindungen
Ethyl Chloroformate: Used in the synthesis of esters and carbamates, similar to pyridine-chloroformate.
Methyl Chloroformate: Also used in ester and carbamate synthesis but has different reactivity and stability compared to this compound.
Eigenschaften
CAS-Nummer |
65852-32-6 |
|---|---|
Molekularformel |
C6H6ClNO2 |
Molekulargewicht |
159.57 g/mol |
IUPAC-Name |
carbonochloridic acid;pyridine |
InChI |
InChI=1S/C5H5N.CHClO2/c1-2-4-6-5-3-1;2-1(3)4/h1-5H;(H,3,4) |
InChI-Schlüssel |
PRNFLFIICMGARJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC=C1.C(=O)(O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)
![Diethyl [1-(dimethylamino)propan-2-yl]propanedioate](/img/structure/B14485030.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine](/img/structure/B14485051.png)
![1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14485059.png)

![Bicyclo[5.2.0]nonan-8-one](/img/structure/B14485069.png)

![Ethyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14485084.png)
